4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline
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Overview
Description
4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of two chlorine atoms and a 3,5-dimethoxyphenyl group attached to the quinazoline core, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dichloroquinazoline with 3,5-dimethoxybenzaldehyde under basic conditions, followed by a series of purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the functional groups attached to the quinazoline core.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various quinazoline derivatives with different functional groups .
Scientific Research Applications
4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors involved in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation, thereby disrupting their normal function. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloroquinazoline: A simpler analog with similar core structure but lacking the 3,5-dimethoxyphenyl group.
2-[2-(3,5-Dimethoxyphenyl)ethenyl]quinazoline: Similar structure but without the chlorine atoms.
4,6-Dichloro-2-phenylquinazoline: Contains a phenyl group instead of the 3,5-dimethoxyphenyl group.
Uniqueness
4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline is unique due to the combination of its chlorine atoms and the 3,5-dimethoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Biological Activity
4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. Quinazolines and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H14Cl2N2O2
- Molecular Weight : 367.22 g/mol
This compound features a quinazoline backbone with two chlorine atoms at positions 4 and 6, and a substituted ethenyl group linked to a dimethoxyphenyl moiety.
Anticancer Activity
Quinazoline derivatives have shown significant anticancer properties through various mechanisms. Specifically, this compound has been evaluated for its cytotoxic effects against several cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in tumor growth and metastasis. Inhibition of EGFR signaling pathways can lead to reduced proliferation and increased apoptosis in cancer cells .
- Case Study : In vitro studies demonstrated that this compound exhibited IC50 values of approximately 10 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, indicating its potential as a therapeutic agent .
Antimicrobial Activity
Research has indicated that quinazoline derivatives possess antimicrobial properties. The compound's structural features may contribute to its ability to inhibit bacterial growth.
- Study Findings : In one study, derivatives similar to this compound were tested against various bacterial strains. Results showed promising inhibitory effects against gram-positive and gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline compounds has also been explored.
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α by blocking NF-kB signaling pathways .
Data Table: Biological Activities Overview
Activity Type | Mechanism of Action | IC50 (µM) | Cell Lines Tested |
---|---|---|---|
Anticancer | EGFR inhibition | 10 | MCF-7, HepG2 |
Antimicrobial | Bacterial growth inhibition | N/A | Various bacterial strains |
Anti-inflammatory | TNF-α production inhibition | N/A | HL-60 (human promyelocytic) |
Properties
CAS No. |
922189-10-4 |
---|---|
Molecular Formula |
C18H14Cl2N2O2 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
4,6-dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-21-16-5-4-12(19)9-15(16)18(20)22-17/h3-10H,1-2H3 |
InChI Key |
JYUBODVBWUJEGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)OC |
Origin of Product |
United States |
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